Solid-State Polymorphism: 7-Fluoroisatin Exhibits Three Polymorphs, Contrasting with 5-Fluoroisatin
In a combined computational and experimental polymorph screen, 7-fluoroisatin was found to exist in three distinct crystalline polymorphs (Forms I, II, and III) and two solvates, while a parallel investigation of its 5-fluoro isomer did not yield the same polymorphic diversity [1]. This finding highlights the critical impact of fluorine substitution position on solid form landscape, directly influencing material handling, formulation, and intellectual property considerations.
| Evidence Dimension | Number of Observed Polymorphs |
|---|---|
| Target Compound Data | 3 (Forms I, II, III) plus 2 solvates |
| Comparator Or Baseline | 5-Fluoroisatin |
| Quantified Difference | The experimental finding of three crystalline polymorphs of 7-fluoroisatin illustrates the many challenges for computational screening... in contrast to the results for an analogous investigation of 5-fluoroisatin. |
| Conditions | Manual crystallization screen from various solvents, combined with computational crystal structure prediction. |
Why This Matters
The presence of multiple polymorphs with distinct thermodynamic stabilities necessitates rigorous solid-state characterization during procurement and use, as different batches may exhibit varying physical properties that affect downstream processing and biological outcomes.
- [1] Mohamed, S., et al. (2008). Discovery of three polymorphs of 7-fluoroisatin reveals challenges in using computational crystal structure prediction as a complement to experimental screening. CrystEngComm, 10(4), 399-401. View Source
